molecular formula C6H4N4O2S B172366 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine CAS No. 1915-85-1

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

Cat. No.: B172366
CAS No.: 1915-85-1
M. Wt: 196.19 g/mol
InChI Key: ZBOFIKFTNZRPGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine typically involves the nitration of benzo[c][1,2,5]thiadiazole followed by amination. One common method involves the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and subsequent amination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is unique due to its specific nitro and amino functional groups, which confer distinct reactivity and biological activity. Its ability to target hypoxic tumor cells makes it particularly valuable in anticancer research .

Properties

IUPAC Name

5-nitro-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFIKFTNZRPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378270
Record name 5-Nitro-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-85-1
Record name 5-Nitro-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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